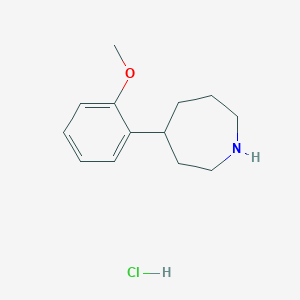![molecular formula C14H14Cl2F2N2O B2871923 N-(3,4-Dichlorophenyl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide CAS No. 2309187-39-9](/img/structure/B2871923.png)
N-(3,4-Dichlorophenyl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-Dichlorophenyl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide, also known as DSP-1181, is a small molecule drug that has been recently developed by researchers at Sumitomo Dainippon Pharma Co., Ltd. This drug has gained significant attention due to its unique synthesis method and potential therapeutic applications. In
作用机制
N-(3,4-Dichlorophenyl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide is a selective agonist of the sigma-1 receptor, a protein that is involved in various physiological processes, including neurotransmission, calcium signaling, and cellular stress response. The activation of the sigma-1 receptor has been shown to have anxiolytic, antidepressant, and antipsychotic effects, making it a promising target for drug development.
Biochemical and Physiological Effects:
The activation of the sigma-1 receptor by N-(3,4-Dichlorophenyl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide has been shown to have various biochemical and physiological effects. Studies have demonstrated that N-(3,4-Dichlorophenyl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide can modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood and behavior. In addition, N-(3,4-Dichlorophenyl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide has been shown to have neuroprotective effects and can enhance the production of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
实验室实验的优点和局限性
One of the major advantages of N-(3,4-Dichlorophenyl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide is its unique synthesis method, which utilizes AI technology to predict the optimal chemical structure for a specific target protein. This approach has the potential to significantly accelerate the drug discovery process and reduce the cost and time associated with traditional methods. However, one of the limitations of N-(3,4-Dichlorophenyl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide is its selectivity for the sigma-1 receptor, which may limit its therapeutic applications.
未来方向
There are several future directions for the study of N-(3,4-Dichlorophenyl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide. One area of research is the development of new drugs that target the sigma-1 receptor and have improved selectivity and efficacy. Another area of research is the exploration of the potential therapeutic applications of N-(3,4-Dichlorophenyl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide in the treatment of various psychiatric disorders. In addition, the AI-based synthesis method used to develop N-(3,4-Dichlorophenyl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide has the potential to revolutionize the drug discovery process and may lead to the development of new drugs for a wide range of diseases and conditions.
合成方法
The synthesis of N-(3,4-Dichlorophenyl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide involves a unique approach that utilizes artificial intelligence (AI) technology. Researchers at Sumitomo Dainippon Pharma Co., Ltd. employed a deep learning algorithm to predict the optimal chemical structure that would interact with a specific target protein associated with psychiatric disorders. The algorithm generated over 100,000 potential compounds, and after synthesis and testing, N-(3,4-Dichlorophenyl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide was identified as the most promising candidate.
科学研究应用
N-(3,4-Dichlorophenyl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide has been studied for its potential therapeutic applications in the treatment of various psychiatric disorders, including schizophrenia, depression, and anxiety. The drug has shown promising results in preclinical studies and is currently undergoing clinical trials. In addition, N-(3,4-Dichlorophenyl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide has also been studied for its potential use in drug discovery, as the AI-based synthesis method has the potential to revolutionize the process of developing new drugs.
属性
IUPAC Name |
N-(3,4-dichlorophenyl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2F2N2O/c15-10-2-1-9(7-11(10)16)19-12(21)20-5-3-13(4-6-20)8-14(13,17)18/h1-2,7H,3-6,8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWLOSGAMAMPLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-Oxo-1-(1,2,3,4-tetrahydroquinolin-1-yl)propan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2871852.png)

formamide](/img/structure/B2871854.png)
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2871856.png)
![(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(4-methylphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B2871858.png)
![4'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B2871860.png)

![Ethyl 4-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B2871863.png)